TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE
Description
This compound is a tert-butyl ester derivative of a dihydroxyheptenoic acid backbone with a pyrimidine-based substituent. Key structural features include:
- Pyrimidine core: Substituted at the 4-position with a 4-fluorophenyl group, at the 6-position with an isopropyl group, and at the 2-position with a methylsulfonylamino (mesylamino) group.
- Stereochemistry: The (3R,5S) configuration ensures proper spatial orientation for biological activity, critical for binding to HMG-CoA reductase .
- Ester moiety: The tert-butyl ester acts as a protecting group for the carboxylic acid, enhancing stability during synthesis. This compound is an intermediate in the production of rosuvastatin, a statin used to lower cholesterol .
Properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O6S/c1-15(2)22-20(12-11-18(30)13-19(31)14-21(32)35-25(3,4)5)23(16-7-9-17(26)10-8-16)28-24(27-22)29-36(6,33)34/h7-12,15,18-19,30-31H,13-14H2,1-6H3,(H,27,28,29)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCVZPNTIPVSTE-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652501 | |
| Record name | tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283766-30-2 | |
| Record name | tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Substitution Reactions
The pyrimidine ring is constructed via cyclocondensation of a β-keto ester with a guanidine derivative. For example:
-
Step A : Reacting 2,2-dimethyl-6-(2-oxo-propyl)-dioxin-4-one with 2-chloro-5-methyl-pyridin-4-ylamine in anhydrous 1,4-dioxane at 90°C for 3.5 hours, followed by sulfuric acid treatment to yield a substituted pyridine intermediate (57% yield).
-
Step B : Functionalization with 4-fluorophenyl and isopropyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Mesylaminylation is achieved using methanesulfonyl chloride under basic conditions.
Stereoselective Formation of the Dihydroxyheptenoate Side Chain
The (3R,5S)-dihydroxy-(E)-6-heptenoate moiety is introduced via a Wittig or Horner-Wadsworth-Emmons reaction to establish the (E)-configured double bond. Key steps include:
-
Chiral Induction : Use of a Sharpless asymmetric dihydroxylation to install the 3R,5S stereocenters.
-
Protection-Deprotection : Temporary protection of hydroxyl groups as silyl ethers (e.g., TBS) during subsequent reactions.
Esterification and Final Assembly
The carboxylic acid is protected as a tert-butyl ester early in the synthesis to prevent side reactions. Two common approaches are:
Direct Esterification
Acid Chloride Route
-
Convert the carboxylic acid to its chloride using oxalyl chloride.
-
React with tert-butyl alcohol in the presence of triethylamine.
Optimization and Process Considerations
Critical Parameters
Purification Strategies
-
Chromatography : Silica gel (hexane/ethyl acetate gradient) for intermediates.
-
Crystallization : Recrystallization from ethanol/water for final product.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Cyclization | Fewer steps | Lower stereocontrol |
| Stepwise Assembly | High purity | Longer reaction times |
| Enzymatic Resolution | Excellent ee | Cost-prohibitive scaling |
Characterization and Quality Control
-
NMR : δ 7.45–7.30 (m, 4H, Ar-H), 5.65 (d, J=15.6 Hz, 1H, CH=CH), 4.20 (m, 2H, OH).
-
HPLC : >99% purity (C18 column, acetonitrile/water 70:30).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Cholesterol Management
Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate is primarily recognized for its role as a cholesterol-lowering agent. As a statin derivative, it functions by inhibiting HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. This inhibition leads to decreased cholesterol levels in the blood, which is beneficial for patients with hyperlipidemia and related cardiovascular diseases .
1.2 Anti-inflammatory Properties
Recent studies have indicated that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used to manage conditions characterized by chronic inflammation, although further research is necessary to elucidate these effects fully .
1.3 Cancer Research
Emerging evidence suggests that statin derivatives may play a role in cancer therapy by inhibiting tumor growth and metastasis. Specifically, the compound's ability to affect cell signaling pathways involved in cancer progression has been noted, making it a candidate for further investigation in oncological studies .
Synthesis and Derivatives
The synthesis of this compound involves several chemical processes that yield various derivatives with altered pharmacological properties. These derivatives can be optimized for enhanced efficacy or reduced side effects, showcasing the versatility of the compound in drug development .
Mechanism of Action
The mechanism of action of TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This mechanism is crucial for its potential therapeutic effects and applications in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Bioactivity and Mechanism: The pyrimidine-based tert-butyl ester (target compound) and its free acid derivative (rosuvastatin analog) both target HMG-CoA reductase. The free acid exhibits direct inhibitory activity, while the ester requires hydrolysis in vivo for activation . The quinoline analog (CAS: 586966-54-3) shows moderate similarity (0.76) to the target compound.
Physicochemical Properties :
- Solubility : The tert-butyl ester enhances lipophilicity (logP ~3.5 estimated) compared to the free acid (logP ~2.1), improving membrane permeability during synthesis.
- Stability : The tert-butyl group provides superior stability under acidic conditions relative to methyl or ethyl esters, reducing premature hydrolysis .
Synthetic Utility: The target compound is prioritized in rosuvastatin synthesis due to its balance of stability and ease of deprotection. In contrast, the quinoline analog requires more complex synthetic steps, limiting scalability .
Formulation Considerations :
- Pharmaceutical compositions of the free acid (active form) often include tribasic phosphate salts (e.g., Ca³(PO₄)₂) to enhance solubility and shelf-life .
Biological Activity
TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE, also known as a derivative of Rosuvastatin (N-desmethyl t-butyl ester), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H34FN3O6S
- Molecular Weight : 523.62 g/mol
- Melting Point : 126-129°C
- Solubility : Slightly soluble in chloroform and methanol .
The compound functions primarily as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, it effectively lowers cholesterol levels in the body, making it a candidate for treating hyperlipidemia and related cardiovascular diseases.
In vitro Studies
- Cholesterol Reduction : In vitro studies have demonstrated that TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL] significantly reduces LDL cholesterol levels in cultured hepatocytes. This effect is attributed to the compound's ability to upregulate LDL receptors, enhancing clearance from the bloodstream .
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines in macrophages. This activity suggests potential benefits in conditions characterized by chronic inflammation .
In vivo Studies
- Animal Models : In animal models of hyperlipidemia, administration of TERT-BUTYL-7 resulted in a marked decrease in serum total cholesterol and triglycerides, alongside improvements in endothelial function. These findings support its potential use as a therapeutic agent for cardiovascular diseases .
- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in long-term studies .
Case Studies
Several clinical studies have explored the efficacy of compounds similar to TERT-BUTYL-7 in human subjects:
- Study on Hyperlipidemia : A randomized controlled trial involving patients with elevated cholesterol levels demonstrated that treatment with a Rosuvastatin derivative led to significant reductions in LDL cholesterol and improvements in HDL cholesterol levels over 12 weeks .
- Cardiovascular Outcomes : Another study assessed the long-term cardiovascular outcomes in patients treated with statin derivatives. Results indicated a reduction in major cardiovascular events among those treated with TERT-BUTYL-7 compared to placebo groups.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization should focus on modular approaches for fluorinated pyrimidine intermediates. For example, metal-free fluorination under mild conditions (e.g., using β-CF3 aryl ketones) can improve yields of fluorinated pyrimidine cores . Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst-free conditions should be tested iteratively. Systematic screening via Design of Experiments (DoE) can identify critical factors affecting yields, as demonstrated in analogous pyrimidine syntheses achieving >85% purity .
Q. Which spectroscopic techniques are most effective for confirming stereochemical configuration and functional group integrity?
- Methodological Answer : Use multinuclear NMR (1H, 13C, 19F) to resolve stereochemistry and verify substituent positions. For instance, 19F NMR can confirm fluorophenyl group integration, while 1H-13C HMBC correlations validate mesylamino and isopropyl group connectivity . High-Resolution Mass Spectrometry (HRMS) should cross-validate molecular weights (e.g., calculated vs. observed m/z ± 0.001 Da) to rule out byproducts . Polarimetry or chiral HPLC may supplement stereochemical analysis for the (3R,5S)-dihydroxy motif.
Q. How can researchers design reproducible experiments to assess compound stability under varying storage conditions?
- Methodological Answer : Follow IUPAC guidelines for stability studies:
- Accelerated degradation tests : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC-MS .
- Lyophilization stability : Compare freeze-dried vs. solution-phase samples to assess hygroscopicity-driven degradation.
- Light sensitivity : Use amber vials and UV-Vis spectroscopy to track photolytic changes .
Advanced Research Questions
Q. What strategies resolve contradictions between predicted and observed NMR chemical shifts in fluorinated pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform variable-temperature NMR to identify dynamic rotational barriers (e.g., hindered rotation in mesylamino groups).
- Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate chemical shifts and compare with experimental data. For example, deviations >0.5 ppm in 19F NMR may indicate unaccounted electronic effects .
- Cross-validate with heteronuclear NOE experiments (e.g., 1H-19F HOESY) to probe spatial proximity of fluorine atoms to adjacent groups .
Q. How can computational modeling integrate with experimental data to elucidate the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to enzymes like HMG-CoA reductase. Key steps:
Q. What methodological approaches are critical for analyzing batch-to-batch variability in synthetic yields of multi-step reactions?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Identify variables (e.g., reaction time, stoichiometry of tert-butyl esterification) via Plackett-Burman screening .
- PAT tools : Use in-line FTIR to monitor intermediate formation (e.g., mesylamino group coupling).
- Multivariate Analysis (MVA) : Apply PCA to correlate yield variability with raw material purity (e.g., fluorophenyl starting material ≥98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
